4-Bromo-3'-(methylthio)benzhydrol
Description
4-Bromo-3'-(methylthio)benzhydrol is a benzhydrol derivative featuring a bromine atom at the para position of one phenyl ring and a methylthio (-SCH₃) group at the meta position of the adjacent phenyl ring. Benzhydrols, characterized by two phenyl groups attached to a central hydroxyl-bearing carbon, are versatile intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(4-bromophenyl)-(3-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUBIHJDNMSTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-(methylthio)benzhydrol typically involves the bromination of 3’-(methylthio)benzhydrol. One common method is the radical bromination reaction, where 3’-(methylthio)benzhydrol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 4-Bromo-3’-(methylthio)benzhydrol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-(methylthio)benzhydrol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzhydrol can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: 3’-(Methylthio)benzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3’-(methylthio)benzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3’-(methylthio)benzhydrol depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by a palladium catalyst in the case of Suzuki–Miyaura coupling . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
2-Bromo-3,4-dimethoxybenzyl Alcohol ()
- Structure : Bromine at the ortho position and methoxy (-OCH₃) groups at meta/para positions on a benzyl alcohol core.
- Key Differences :
- Substituents : Methoxy groups (electron-donating) vs. methylthio (electron-withdrawing due to sulfur’s electronegativity).
- Positioning : Bromine in ortho vs. para position in the target compound.
- Physical Properties : Melting point (82–85°C) , suggesting higher crystallinity compared to methylthio analogs, which typically exhibit lower melting points due to reduced polarity.
4-Bromo-3-(hydroxymethyl)benzonitrile ()
- Structure : Bromine at para, hydroxymethyl (-CH₂OH) at meta, and a nitrile (-CN) group.
- Key Differences :
- Functional Groups : Nitrile and hydroxymethyl vs. benzhydrol’s hydroxyl and methylthio.
- Reactivity : Nitrile groups enable nucleophilic additions, whereas methylthio may participate in oxidation or alkylation reactions.
- Safety Profile : The nitrile group in this analog necessitates stringent safety measures (e.g., inhalation precautions) , whereas methylthio groups generally pose lower acute toxicity.
3-(Methylthio)propanoic Acid Esters ()
- Structure: Methylthio group attached to a propanoic acid ester backbone.
- Key Differences: Core Structure: Aliphatic ester vs. aromatic benzhydrol. Applications: These esters contribute to pineapple aroma (e.g., 3-(methylthio)propanoic acid ethyl ester) , highlighting sulfur’s role in flavor chemistry. In contrast, the target compound’s aromatic system may favor pharmaceutical applications.
Spectral and Reactivity Comparisons
NMR Data ()
- Methylthio Group : In gliotoxin derivatives (e.g., 5a,6-Anhydrobisdethiobis(methylthio)gliotoxin), the methylthio group exhibits characteristic ^1H NMR shifts at ~2.1–2.3 ppm (singlet) and ^13C shifts at ~15–20 ppm . Similar shifts are expected in 4-Bromo-3'-(methylthio)benzhydrol.
- Bromine Effects : Bromine’s deshielding effect in 2-bromo-3,4-dimethoxybenzyl alcohol causes downfield aromatic proton shifts (~7.5–8.0 ppm) , a trend likely mirrored in the target compound.
Optical Activity ()
Physicochemical and Application-Based Comparisons
- Reactivity : Bromine in para positions facilitates electrophilic substitution (e.g., Suzuki coupling), whereas ortho bromine (as in ) may sterically hinder reactions.
Biological Activity
4-Bromo-3'-(methylthio)benzhydrol is an organic compound with significant potential for biological activity due to its unique structural features. The compound consists of a bromine atom and a methylthio group attached to a benzhydrol framework, which influences its reactivity and interactions with biological macromolecules. This article explores the biological activity of 4-Bromo-3'-(methylthio)benzhydrol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 4-Bromo-3'-(methylthio)benzhydrol is CHBrS. The presence of the bromine atom at the 4-position and a methylthio group at the 3'-position contributes to its unique chemical properties, enhancing its ability to interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that 4-Bromo-3'-(methylthio)benzhydrol can interact with proteins and nucleic acids, potentially modulating their functions through covalent bonding or non-covalent interactions. The specific interactions are influenced by the compound's functional groups, which allow it to participate in significant biochemical pathways.
Potential Mechanisms
- Protein Interaction : The compound may form adducts with amino acid residues in proteins, altering their structure and function.
- Nucleic Acid Binding : It could interact with DNA or RNA, affecting transcription or replication processes.
- Enzyme Inhibition : The compound might inhibit specific enzymes, impacting metabolic pathways.
Research Findings
Recent studies have focused on the biological activity of related compounds, providing insights into the potential effects of 4-Bromo-3'-(methylthio)benzhydrol.
Case Study: Antimicrobial Activity
In one study examining similar compounds, it was found that sulfide-containing derivatives exhibited notable antimicrobial properties against strains such as Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) variants. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 12.5 μg/mL, indicating potent activity with relatively low cytotoxicity .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A (similar structure) | 1.56 | Antimicrobial (MSSA) |
| Compound B (similar structure) | 12.5 | Antimicrobial (MRSA) |
| 4-Bromo-3'-(methylthio)benzhydrol | TBD | TBD |
Therapeutic Applications
Due to its potential biological activity, 4-Bromo-3'-(methylthio)benzhydrol may serve as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological functions suggests applications in treating infections or other diseases where protein or nucleic acid interaction is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
